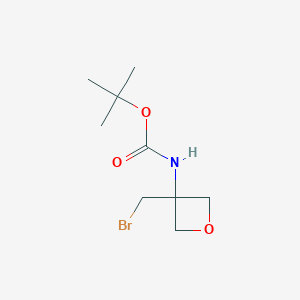

3-(Boc-amino)-3-(bromomethyl)oxetane

Description

BenchChem offers high-quality 3-(Boc-amino)-3-(bromomethyl)oxetane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Boc-amino)-3-(bromomethyl)oxetane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16BrNO3/c1-8(2,3)14-7(12)11-9(4-10)5-13-6-9/h4-6H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEUDVXPZTLKDKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(COC1)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1802048-91-4 | |

| Record name | tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(Boc-amino)-3-(bromomethyl)oxetane chemical properties

An In-Depth Technical Guide to 3-(Boc-amino)-3-(bromomethyl)oxetane: A Versatile Building Block in Medicinal Chemistry

Introduction

In the landscape of modern drug discovery, the pursuit of novel molecular architectures with superior physicochemical and pharmacokinetic properties is paramount. Among the scaffolds that have garnered significant attention, the oxetane ring stands out as a compact, polar, and three-dimensional motif.[1] Its unique stereoelectronic properties make it an attractive bioisosteric replacement for commonly used functional groups like gem-dimethyl and carbonyl moieties, often leading to marked improvements in aqueous solubility, metabolic stability, and lipophilicity.[1][2][3]

This guide focuses on a particularly valuable derivative: 3-(Boc-amino)-3-(bromomethyl)oxetane . This trifunctional building block represents a powerful tool for medicinal chemists. It combines the structural benefits of the stable 3,3-disubstituted oxetane core with two orthogonal reactive handles: a Boc-protected amine, which can be deprotected to reveal a potent nucleophile, and a primary bromomethyl group, an excellent electrophile for substitution reactions. This unique combination allows for the systematic and versatile incorporation of the oxetane scaffold into complex molecular frameworks, enabling researchers to fine-tune drug-like properties and explore new chemical space.

Section 1: Physicochemical Properties and Structural Analysis

The utility of 3-(Boc-amino)-3-(bromomethyl)oxetane as a synthetic building block is underpinned by its distinct structural and chemical characteristics.

Key Properties Summary

The following table summarizes the core physicochemical properties of the title compound.

| Property | Value |

| IUPAC Name | tert-butyl (3-(bromomethyl)oxetan-3-yl)carbamate |

| Molecular Formula | C₉H₁₆BrNO₃ |

| Molecular Weight | 266.13 g/mol |

| CAS Number | Not available |

| Canonical SMILES | CC(C)(C)OC(=O)NC1(COC1)CBr |

| Appearance | Predicted: White to off-white solid |

Structural Features

The oxetane ring is a four-membered heterocycle with significant ring strain (approx. 25.5 kcal/mol), which influences its reactivity.[4] However, the 3,3-disubstitution pattern present in this molecule significantly enhances its stability toward various reaction conditions compared to less substituted oxetanes.[1][5] The ring itself is not perfectly planar, adopting a slightly puckered conformation.[4] This inherent three-dimensionality is a key feature sought after in modern drug design to improve target selectivity and escape the "flatland" of traditional aromatic scaffolds.

The electron-withdrawing nature of the oxetane's oxygen atom can also reduce the basicity of adjacent nitrogen atoms, a useful property for modulating the pKa of drug candidates.[2]

Predicted Spectroscopic Characterization

While a definitive spectrum requires experimental acquisition, the expected spectroscopic features can be reliably predicted based on the analysis of its functional groups and data from structurally similar compounds like 3,3-bis(bromomethyl)oxetane.[6]

-

¹H NMR Spectroscopy :

-

Boc Group: A sharp singlet integrating to 9 protons is expected around δ 1.4-1.5 ppm.

-

Oxetane Ring Protons: The four methylene protons on the oxetane ring (C2 and C4) are diastereotopic. They are expected to appear as two distinct sets of doublets (AB quartets) in the region of δ 4.4-4.8 ppm.

-

Bromomethyl Protons: A singlet integrating to 2 protons is anticipated around δ 3.7-3.9 ppm.

-

N-H Proton: A broad singlet, typically around δ 5.0-5.5 ppm, depending on the solvent and concentration.

-

-

¹³C NMR Spectroscopy :

-

Boc Group: The quaternary carbon of the tert-butyl group should appear around δ 80-81 ppm, with the methyl carbons resonating near δ 28 ppm. The carbonyl carbon (C=O) is expected around δ 155-156 ppm.

-

Oxetane Ring: The quaternary carbon (C3) bearing the substituents is predicted in the δ 40-45 ppm range. The two equivalent methylene carbons of the oxetane ring (C2 and C4) should appear significantly downfield, around δ 78-80 ppm.

-

Bromomethyl Carbon: The CH₂Br carbon is expected to resonate in the region of δ 35-40 ppm.

-

-

Infrared (IR) Spectroscopy :

-

N-H Stretch: A moderate absorption around 3350-3450 cm⁻¹.

-

C-H Stretch: Aliphatic C-H stretches just below 3000 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption characteristic of the carbamate carbonyl group around 1680-1710 cm⁻¹.

-

C-O-C Stretch: A strong absorption corresponding to the oxetane ether linkage, typically in the 980-1000 cm⁻¹ region.

-

Section 2: Synthesis and Purification

The synthesis of 3,3-disubstituted oxetanes often relies on robust cyclization strategies from acyclic precursors. A plausible and efficient route to the title compound leverages commercially available or readily synthesized intermediates.[7]

Retrosynthetic Analysis

A logical retrosynthetic pathway identifies (3-(bromomethyl)oxetan-3-yl)methanol as a key precursor. This intermediate contains the pre-formed, stable oxetane core and offers a hydroxyl group that can be converted into the desired Boc-amino functionality.

Caption: Retrosynthetic pathway for the target compound.

Proposed Synthetic Protocol

This protocol is based on established transformations in organic chemistry and represents a robust pathway to the target molecule.

Starting Material: (3-(bromomethyl)oxetan-3-yl)methanol[7]

Step 1: Azidation of (3-(bromomethyl)oxetan-3-yl)methanol

-

Rationale: Conversion of the primary alcohol to an azide is a reliable method for introducing a nitrogen functionality. The resulting azide is stable for purification and serves as a direct precursor to the amine. Using diphenylphosphoryl azide (DPPA) with a base like DBU is a common and effective method for this transformation under mild conditions (Mitsunobu-like reaction).

-

Procedure:

-

Dissolve (3-(bromomethyl)oxetan-3-yl)methanol (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add 1,8-diazabicycloundec-7-ene (DBU, 1.5 eq) dropwise, followed by the slow addition of diphenylphosphoryl azide (DPPA, 1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-azido-3-(bromomethyl)oxetane.

-

Step 2: Reduction of the Azide to a Primary Amine

-

Rationale: The reduction of an azide to a primary amine is a high-yielding and clean transformation. Catalytic hydrogenation (e.g., using H₂ gas and Pd/C) is a standard method. Alternatively, for smaller scales, Staudinger reduction using triphenylphosphine followed by hydrolysis provides a metal-free option.

-

Procedure (Catalytic Hydrogenation):

-

Dissolve the crude azide from Step 1 in methanol or ethyl acetate (0.2 M).

-

Add 10% Palladium on carbon (Pd/C, 5-10 mol%).

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) at room temperature.

-

Stir vigorously for 4-8 hours, monitoring by TLC.

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain crude 3-amino-3-(bromomethyl)oxetane.

-

Step 3: Boc Protection of the Primary Amine

-

Rationale: The Boc group is one of the most common amine protecting groups due to its stability to a wide range of nucleophilic and basic conditions, and its facile removal under acidic conditions.[8][9] Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for this transformation.

-

Procedure:

-

Dissolve the crude amine from Step 2 in a solvent such as dichloromethane (DCM) or THF (0.2 M).

-

Add a base, such as triethylamine (1.5 eq) or N,N-diisopropylethylamine (DIPEA).

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise at room temperature.

-

Stir for 2-4 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification Protocol

-

Rationale: The final product is expected to have moderate polarity. Flash column chromatography is the method of choice for purification. A gradient elution system provides the best separation.

-

Procedure:

-

Adsorb the crude product onto a small amount of silica gel.

-

Load onto a silica gel column packed in a non-polar solvent (e.g., hexanes or petroleum ether).

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 30%).

-

Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 3-(Boc-amino)-3-(bromomethyl)oxetane as a purified solid or oil.

-

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic power of 3-(Boc-amino)-3-(bromomethyl)oxetane stems from its two distinct, orthogonally reactive functional groups. This allows for sequential, controlled modifications.

Caption: Reactivity map of the title compound.

Reactions at the Bromomethyl Group (S_N2 Displacement)

The primary bromomethyl group is an excellent electrophile, readily undergoing S_N2 reactions with a wide range of nucleophiles. This is the primary method for attaching the oxetane scaffold to a target molecule.

-

Representative Protocol (O-Alkylation of a Phenol):

-

Rationale: The Williamson ether synthesis is a classic and reliable method for forming ether linkages. A moderately strong base is required to deprotonate the phenol, creating a potent nucleophile.

-

Procedure:

-

To a solution of a substituted phenol (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a solution of 3-(Boc-amino)-3-(bromomethyl)oxetane (1.1 eq) in the same solvent.

-

Heat the reaction to 60-80 °C and stir for 4-12 hours until the reaction is complete by TLC analysis.

-

Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.

-

-

Reactions at the Boc-Amino Group (Deprotection and Derivatization)

The Boc group is stable during the S_N2 reactions at the bromomethyl site but can be selectively removed under acidic conditions to unmask the primary amine.

-

Protocol (Boc Deprotection):

-

Rationale: Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) readily cleave the tert-butyl carbamate by forming a stable tert-butyl cation.[2][8]

-

Procedure:

-

Dissolve the Boc-protected compound (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA, 10-20 eq) or a 4 M solution of HCl in 1,4-dioxane (5-10 eq).

-

Stir at room temperature for 1-3 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporation with toluene can help remove residual acid. If HCl was used, the product is isolated as the hydrochloride salt.

-

The resulting amine salt can often be used directly in the next step or neutralized with a mild base (e.g., saturated NaHCO₃ solution) to yield the free amine.

-

-

The liberated amine is a versatile nucleophile, ready for subsequent reactions such as amide bond formation, sulfonylation, or reductive amination.

Section 4: Applications in Drug Discovery

The incorporation of small, polar, sp³-rich motifs is a guiding principle in modern medicinal chemistry to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates. 3-(Boc-amino)-3-(bromomethyl)oxetane is an ideal building block for implementing this strategy.

Strategic Application Workflow

The use of this building block typically follows a logical progression in a drug discovery program, often to solve specific problems with a lead compound.

Caption: Medicinal chemistry workflow using the oxetane building block.

Key Benefits in Lead Optimization

-

Improved Solubility: The polar ether oxygen of the oxetane ring acts as a strong hydrogen bond acceptor, which can significantly enhance the aqueous solubility of a parent molecule.[3][10]

-

Metabolic Stability: Replacing a metabolically labile group, such as a gem-dimethyl group where one methyl is prone to hydroxylation by cytochrome P450 enzymes, with the more robust 3,3-disubstituted oxetane can block this metabolic pathway and improve the compound's half-life.[1]

-

Reduced Lipophilicity (LogP/LogD): The replacement of a non-polar group (like gem-dimethyl) with the polar oxetane typically reduces the overall lipophilicity of the molecule, which can lead to a more favorable pharmacokinetic profile.[5]

-

Vectorial Exit from Target Pocket: The defined three-dimensional geometry of the oxetane can provide a useful exit vector from a protein's binding pocket, allowing chemists to probe new interactions with solvent or surface residues.

Section 5: Handling, Storage, and Safety

As a reactive chemical intermediate, 3-(Boc-amino)-3-(bromomethyl)oxetane requires careful handling and storage to ensure user safety and maintain chemical integrity. The information below is based on data for structurally related alkyl bromides and protected amines.[11][12][13]

Safety Data Summary

| Hazard Category | Description & Precautions |

| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[13] Handle with appropriate personal protective equipment (PPE). |

| Skin/Eye Irritation | Causes skin irritation and serious eye irritation.[13] Wear safety glasses/goggles and chemical-resistant gloves.[12] |

| Respiratory Irritation | May cause respiratory irritation.[13] Use only in a well-ventilated area or under a chemical fume hood.[12] |

| First Aid | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move to fresh air. Seek medical attention if symptoms persist.[12] |

Handling and Storage

-

Handling:

-

Storage:

-

Incompatible Materials:

-

Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

-

Strong Acids: May cause decomposition or premature cleavage of the Boc protecting group.[11]

-

Strong Bases: While generally stable, very strong bases could potentially promote elimination or other side reactions.

-

References

-

Title: Safety Data Sheet Source: AAPPTec, LLC URL: [Link]

-

Title: Safety Data Sheet - 3-(Bromomethyl)oxetane Source: Angene Chemical URL: [Link]

-

Title: 3-Boc-amino-3-(3-bromophenyl)oxetane Source: Angene Chemical URL: [Link]

-

Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition Source: MDPI URL: [Link]

-

Title: Applications of oxetanes in drug discovery and medicinal chemistry Source: PMC - NIH URL: [Link]

-

Title: Synthesis of 3,3-disubstituted oxetane building blocks Source: ResearchGate URL: [Link]

-

Title: Oxetanes: formation, reactivity and total syntheses of natural products Source: Beilstein Journals URL: [Link]

-

Title: Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks Source: RSC Publishing URL: [Link]

-

Title: Oxetane, 3,3-bis(bromomethyl)- Source: PubChem URL: [Link]

-

Title: Oxetanes in Drug Discovery Campaigns Source: Semantic Scholar URL: [Link]

-

Title: Applications of oxetanes in drug discovery and medicinal chemistry Source: ResearchGate URL: [Link]

-

Title: The Reactivity of the N-Boc Protecting Group: An Underrated Feature Source: ResearchGate URL: [Link]

-

Title: Boc-Protected Amino Groups Source: Organic Chemistry Portal URL: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 5. researchgate.net [researchgate.net]

- 6. 3,3-BIS(BROMOMETHYL)OXETANE(2402-83-7) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. 3-(Bromomethyl)oxetane-3-carboxamide | Benchchem [benchchem.com]

- 11. peptide.com [peptide.com]

- 12. angenechemical.com [angenechemical.com]

- 13. fishersci.ca [fishersci.ca]

- 14. 3-(Bromomethyl)oxetane | 1374014-30-8 | TCI AMERICA [tcichemicals.com]

An In-Depth Technical Guide to the Structural Elucidation of 3-(Boc-amino)-3-(bromomethyl)oxetane

Executive Summary

This technical guide provides a comprehensive framework for the unambiguous structural elucidation of 3-(Boc-amino)-3-(bromomethyl)oxetane, a key building block in modern medicinal chemistry. The strategic incorporation of the oxetane ring can enhance critical drug-like properties, such as aqueous solubility and metabolic stability.[1][2] This guide, designed for researchers, scientists, and drug development professionals, details a multi-technique analytical workflow. It moves beyond simple data reporting to explain the causality behind experimental choices, ensuring a self-validating and robust characterization process. The core of the methodology relies on a synergistic application of mass spectrometry, infrared spectroscopy, and a suite of one- and two-dimensional nuclear magnetic resonance (NMR) experiments.

The Significance of Substituted Oxetanes in Medicinal Chemistry

The oxetane motif has gained significant traction in drug discovery as a bioisosteric replacement for commonly used groups like gem-dimethyl and carbonyls.[2][3] This is due to the unique physicochemical properties imparted by the strained four-membered ring.

-

2.1 The Oxetane Moiety as a Bioisostere: The oxetane ring is a polar, metabolically stable surrogate that can improve a compound's solubility and reduce its lipophilicity, key parameters in optimizing pharmacokinetic profiles.[2][4] Its rigid, puckered conformation can also enforce specific vectoral orientations of substituents, aiding in the precise design of molecules for targeted biological interactions.[2]

-

2.2 The Role of the Amino and Bromomethyl Groups: The 3,3-disubstituted pattern is particularly valuable. The primary amine, protected here as a tert-butyloxycarbonyl (Boc) carbamate, provides a versatile handle for amide coupling and other derivatizations.[5] The bromomethyl group serves as a reactive handle for introducing further complexity, acting as an excellent electrophile for nucleophilic substitution reactions.[1][3]

-

2.3 3-(Boc-amino)-3-(bromomethyl)oxetane as a Key Building Block: This specific molecule is a bifunctional synthon, allowing for sequential and controlled elaboration into more complex structures like Proteolysis Targeting Chimeras (PROTACs) and covalent inhibitors.[1] The Boc-protecting group is stable under a range of conditions but can be readily removed under acidic conditions, offering an orthogonal handle for synthetic strategies.[6]

The Analytical Workflow: A Multi-Technique Approach

The definitive confirmation of the structure of 3-(Boc-amino)-3-(bromomethyl)oxetane requires a multi-faceted analytical approach. Each technique provides a unique and complementary piece of the structural puzzle, culminating in an unambiguous assignment.

Caption: Figure 1: Analytical Workflow for Structure Elucidation.

Experimental Protocols & Data Interpretation

This section details the practical application of the analytical techniques, focusing on the "why" behind each step and the interpretation of the expected data.

-

Rationale: HRMS provides an extremely accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula. This is the first critical step to validate the identity of the synthesized compound.

-

Protocol: Electrospray Ionization - Time of Flight (ESI-TOF)

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire data in positive ion mode, looking for the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.

-

Perform the analysis over a mass range of m/z 100-500.

-

-

Data Interpretation:

-

Molecular Formula: C₁₀H₁₈BrNO₃

-

Exact Mass: 295.0465 (for ⁷⁹Br isotope) and 297.0444 (for ⁸¹Br isotope).

-

Expected Observation: The most crucial observation will be a pair of peaks separated by approximately 2 m/z units, with a nearly 1:1 intensity ratio. This distinctive isotopic pattern is the hallmark signature of a molecule containing a single bromine atom.

-

-

Rationale: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups predicted by the proposed structure.

-

Protocol: Attenuated Total Reflectance (ATR)

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact.

-

Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

-

Data Interpretation:

-

N-H Stretch: A moderate absorption around 3300-3400 cm⁻¹ corresponding to the N-H bond of the carbamate.

-

C-H Stretches: Absorptions just below 3000 cm⁻¹ for the aliphatic C-H bonds.

-

C=O Stretch (Boc group): A strong, sharp absorption band in the region of 1690-1710 cm⁻¹.[7]

-

C-O-C Stretch (Oxetane): A characteristic absorption for the cyclic ether C-O-C stretch, typically found around 980-1000 cm⁻¹.[3]

-

NMR is the most powerful tool for determining the precise connectivity and chemical environment of every atom in the molecule.

-

Protocol: General NMR

-

Dissolve ~10-15 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a spectrometer of 400 MHz or higher.

-

-

4.3.1 ¹H NMR Spectroscopy: Proton Environments

-

Interpretation: The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (ratio), and their coupling to neighboring protons.

-

Boc Group: A large singlet at ~1.4-1.5 ppm, integrating to 9H.

-

Oxetane Protons: The four protons on the oxetane ring are diastereotopic and will appear as two pairs of doublets (or more complex multiplets) in the region of ~4.5-5.0 ppm, each integrating to 2H. The geminal coupling and the coupling across the ring will lead to this pattern.

-

Bromomethyl Protons (-CH₂Br): A singlet at ~3.6-3.8 ppm, integrating to 2H. There are no adjacent protons for it to couple with.

-

Amine Proton (-NH): A broad singlet, typically around ~5.0-5.5 ppm, which may be exchangeable with D₂O.

-

-

-

4.3.2 ¹³C NMR and DEPT-135 Spectroscopy: Carbon Skeleton

-

Interpretation: ¹³C NMR shows all unique carbon atoms, while DEPT-135 distinguishes between CH, CH₂, and CH₃ groups.

-

Quaternary Carbons: The Boc quaternary carbon (~80 ppm) and the C3 of the oxetane ring (~60-65 ppm, this is a key signal).

-

CH₂ Groups: The oxetane CH₂ carbons (~75-80 ppm) and the bromomethyl CH₂ carbon (~40-45 ppm).

-

CH₃ Group: The three equivalent methyls of the Boc group (~28 ppm).

-

Carbonyl Carbon: The C=O of the Boc group (~155 ppm).

-

-

-

4.3.3 2D NMR Spectroscopy: Unambiguous Connectivity

-

Rationale: 2D NMR is essential to connect all the pieces identified by 1D NMR.

-

COSY (Correlation Spectroscopy): This experiment will show correlations between protons that are coupled to each other. The primary expected correlation would be between the diastereotopic protons on the oxetane ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This spectrum directly links each proton to the carbon it is attached to. It is used to definitively assign the carbon signals based on the more easily interpreted proton spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It reveals correlations between protons and carbons that are 2 or 3 bonds away.

-

Caption: Figure 2: Key Expected HMBC Correlations.

Key HMBC correlations that lock the structure:

-

From the bromomethyl protons (H of -CH₂Br) to:

-

The quaternary carbon (C3) of the oxetane ring. This confirms the attachment of the bromomethyl group to the key quaternary center.

-

-

From the oxetane methylene protons (H of oxetane -CH₂-) to:

-

The quaternary carbon (C3) of the oxetane.

-

The other oxetane methylene carbon.

-

-

From the amine proton (-NH-) to:

-

The quaternary carbon (C3) of the oxetane.

-

The carbonyl carbon (C=O) of the Boc group. This definitively connects the Boc-amino group to the quaternary center.

-

-

From the Boc methyl protons (-C(CH₃)₃) to:

-

The quaternary carbon of the Boc group.

-

The carbonyl carbon (C=O) of the Boc group.

-

Data Summary

| Technique | Parameter | Expected Observation | Structural Confirmation |

| HRMS | [M+H]⁺ | m/z ~296.05 & ~298.05 (1:1 ratio) | Correct Molecular Formula (C₁₀H₁₈BrNO₃) |

| IR | Wavenumber (cm⁻¹) | ~3350 (N-H), ~1700 (C=O), ~990 (C-O-C) | Presence of carbamate and oxetane groups |

| ¹H NMR | Chemical Shift (ppm) | ~4.5-5.0 (4H, m), ~3.7 (2H, s), ~1.45 (9H, s) | Confirms proton environments and ratios |

| ¹³C NMR | Chemical Shift (ppm) | ~155 (C=O), ~80 (C-O), ~78 (CH₂-O), ~62 (Cq), ~42 (CH₂-Br), ~28 (CH₃) | Confirms carbon skeleton and types |

| HMBC | Key Correlations | NH ↔ Cq, NH ↔ C=O, CH₂Br ↔ Cq | Unambiguous connectivity of all fragments |

Common Pitfalls and Troubleshooting

-

Isomeric Impurities: Synthesis of 3,3-disubstituted oxetanes can sometimes lead to ring-opened or rearranged byproducts.[8] A lack of the characteristic oxetane signals in NMR or an incorrect molecular weight in MS would indicate such impurities.

-

Sample Instability: While the oxetane ring is more stable than an epoxide, it can be susceptible to ring-opening under strongly acidic conditions.[3][8] Care should be taken during workup and purification. If deprotection of the Boc group is observed, an additional set of signals corresponding to the free amine will appear in the NMR.

-

NMR Signal Overlap: In some solvents, the signals for the oxetane protons may be complex or overlap. Re-acquiring the spectrum in a different solvent (e.g., DMSO-d₆ or Benzene-d₆) can often resolve these issues.

Conclusion

The structural elucidation of 3-(Boc-amino)-3-(bromomethyl)oxetane is a clear-cut process when a logical, multi-technique workflow is employed. While each analytical method provides valuable information, it is the synergistic interpretation of data from HRMS, IR, and particularly a full suite of 1D and 2D NMR experiments, that provides the irrefutable evidence required by drug development professionals. The HMBC experiment, in particular, is indispensable for assembling the molecular fragments and confirming the connectivity around the central quaternary carbon, thereby providing absolute confidence in the structure of this valuable synthetic building block.

References

- Cesana, S., et al. (2006). First Poly(2-oxazoline)s with Pendant Amino Groups. Macromolecular Chemistry and Physics, 207, 183–192.

- Wuts, P. G. M., & Green, T. W. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.

- PharmaBlock. (n.d.). Unlock Novel Chemical Space with 3-Bromomethyl-3-oxetanemethanol.

- Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES - Synthesis of Boc-protected amines.

- Benchchem. (n.d.). 3-(Bromomethyl)oxetane-3-carboxamide.

- Burkhard, J. A., et al. (2016). Oxetanes in Drug Discovery. PharmaBlock.

- Wessjohann, L. A., et al. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.

- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.

- Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233.

- Brzęczek-Szafran, A., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 101.

Sources

- 1. China Intermediates 3-Bromomethyl-3-oxetanemethanol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. 3-(Bromomethyl)oxetane-3-carboxamide | Benchchem [benchchem.com]

- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 7. tu-dresden.de [tu-dresden.de]

- 8. chemrxiv.org [chemrxiv.org]

Technical Whitepaper: Strategic Synthesis of 3-(Boc-amino)-3-(bromomethyl)oxetane

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

The target molecule, 3-(Boc-amino)-3-(bromomethyl)oxetane , represents a "linchpin" scaffold in modern medicinal chemistry. It combines the metabolic stability and solubility-enhancing properties of the oxetane ring (the "Oxetane Effect") with two orthogonal reactive handles: a nucleophilic amine (masked by Boc) and an electrophilic bromomethyl group.

This specific arrangement allows for the rapid construction of 3,3-disubstituted oxetanes , which are increasingly utilized as bioisosteres for gem-dimethyl or carbonyl groups to improve the physicochemical profile of drug candidates.

Structural Analysis[8]

-

Core: 3,3-Disubstituted Oxetane (Low puckering angle ~8.7°, high ring strain ~25.5 kcal/mol).

-

Protection: tert-Butyloxycarbonyl (Boc) on the nitrogen (Acid-labile).

-

Electrophile: Primary alkyl bromide (Susceptible to

, but sterically neopentyl-like).

Retrosynthetic Logic & Strategy Selection

While multiple routes exist, two primary strategies dominate the literature.[1] The choice depends on the availability of starting materials and scale.

Strategy A: The Curtius Rearrangement (Recommended)

This is the most scalable and convergent route. It proceeds from 3-(bromomethyl)oxetane-3-carboxylic acid .[2] The carboxylic acid is converted to an acyl azide, which rearranges to an isocyanate and is trapped by tert-butanol.

-

Pros: Fewer steps, avoids handling free amino-alcohols, high throughput.

-

Cons: Requires handling azides (DPPA).

Strategy B: Functional Group Interconversion (FGI)

Starts from 3-amino-3-hydroxymethyloxetane . The amine is Boc-protected, followed by bromination of the alcohol (Appel reaction or Mesylate displacement).

-

Pros: Uses common "commodity" oxetane diol precursors.

-

Cons: Multi-step; purification of the intermediate alcohol can be tedious.

This guide details Strategy A as the primary industrial standard due to its efficiency, with Strategy B referenced as a contingency.

Detailed Experimental Protocol (Strategy A)

Workflow Diagram

Figure 1: One-pot Curtius rearrangement sequence for the synthesis of the target carbamate.

Step-by-Step Methodology

Reaction Scale: 10.0 mmol basis Safety Note: Diphenylphosphoryl azide (DPPA) is toxic and potentially explosive. Work behind a blast shield.

-

Activation:

-

Charge a dry reaction flask (equipped with reflux condenser and N2 inlet) with 3-(bromomethyl)oxetane-3-carboxylic acid (1.95 g, 10.0 mmol) and anhydrous Toluene (20 mL).

-

Add Triethylamine (Et3N) (1.11 g, 11.0 mmol) followed by DPPA (3.03 g, 11.0 mmol) dropwise at room temperature.

-

Observation: The solution may become slightly cloudy.

-

-

Rearrangement (The Critical Step):

-

Trapping:

-

Add anhydrous tert-Butanol (t-BuOH) (excess, ~5–10 mL) or use t-BuOH as a co-solvent if solubility is an issue.

-

Increase temperature to 80–85 °C (reflux) and stir for 4–6 hours (or overnight).

-

-

Workup & Purification:

-

Cool to room temperature.[2][7][8] Dilute with Ethyl Acetate (50 mL).

-

Wash 1: 5% aqueous

(removes diphenylphosphate byproducts). -

Dry over

, filter, and concentrate under reduced pressure.[1] -

Purification: Flash column chromatography (Silica gel).

-

Eluent: Hexanes/Ethyl Acetate (Gradient 9:1 to 7:3).

-

Rf: ~0.4–0.5 (Hex/EtOAc 7:3).

-

-

Characterization Data

The following data validates the structural integrity of the synthesized molecule.

| Technique | Parameter | Expected Signal / Value | Interpretation |

| 1H NMR | Singlet (9H) | Boc tert-butyl group | |

| Singlet (2H) | |||

| Doublet (J~6.5 Hz, 2H) | Oxetane ring protons (Side A) | ||

| Doublet (J~6.5 Hz, 2H) | Oxetane ring protons (Side B) | ||

| Broad Singlet (1H) | NH (Carbamate) | ||

| 13C NMR | Signal | Boc Methyls | |

| Signal | |||

| Quaternary C | C3 of Oxetane | ||

| Signal | Oxetane | ||

| Signal | C=O[11][12] (Boc Carbonyl) | ||

| HRMS | ESI (+) | Characteristic 1:1 Br isotope pattern |

Note: Chemical shifts may vary slightly (±0.05 ppm) depending on solvent concentration and trace acid.

Applications & Decision Matrix

Why synthesize this specific building block? It serves as a divergent point for two major classes of medicinal compounds.

Figure 2: Divergent utility of the bromomethyl-oxetane scaffold in drug discovery.

Critical Control Points (Self-Validation)

-

Temperature Control: Do not exceed 85°C during the Curtius trapping. Higher temperatures can degrade the Boc group or cause ring-opening of the oxetane in the presence of trace acids.

-

Base Wash: The

wash is non-negotiable. Residual phosphates from DPPA can catalyze decomposition during storage. -

Storage: Store at 2–8°C under Argon. The alkyl bromide is reactive; prolonged exposure to moisture or nucleophiles will degrade purity.

References

-

Vertex Pharmaceuticals. (2017). Process for the preparation of N-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates. EP3248969B1. Link

-

Wuitschik, G., et al. (2006). Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 45(46), 7736-7739. Link

-

Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. Link

-

Litskan, E. V., et al. (2025). Synthesis of 3,3-disubstituted oxetane building blocks. Chemistry – A European Journal. Link

-

Jenkins, K., et al. (2004). In Situ Formation of N-Boc-Imines: Convenient Synthesis of N-Boc-Aminals. Organic Letters, 6(20), 3501–3504. (Reference for Boc stability/Curtius conditions). Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. EP3248969B1 - Process for the preparation of n-[3-(aminomethyl)oxetan-3-yl]carbamate intermediates - Google Patents [patents.google.com]

- 3. Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate | MDPI [mdpi.com]

- 4. orgosolver.com [orgosolver.com]

- 5. Poly-(3-ethyl-3-hydroxymethyl)oxetanes—Synthesis and Adhesive Interactions with Polar Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. uro.hmc.edu [uro.hmc.edu]

- 10. rsc.org [rsc.org]

- 11. tert-Butyl (3-(4-bromophenyl)oxetan-3-yl)carbamate | C14H18BrNO3 | CID 68067324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of 3,3-Disubstituted Oxetanes: A Technical Guide for Drug Design

Executive Summary

The incorporation of 3,3-disubstituted oxetanes represents a paradigm shift in modern medicinal chemistry, moving beyond simple steric bulk to "functionalized steric bulk."[1] This four-membered oxygen heterocycle has emerged as a superior bioisostere for gem-dimethyl, carbonyl, and morpholine groups. Its inclusion systematically lowers lipophilicity (LogD), enhances aqueous solubility, and modulates the basicity (pKa) of proximal amines—often without compromising target affinity.[2]

This guide provides a technical deep-dive into the physicochemical impact, synthetic accessibility, and strategic deployment of the oxetane motif in drug discovery.[3][4][5]

Part 1: The "Oxetane Effect" — Physicochemical Profiling

The "Oxetane Effect" refers to the predictable modulation of ADME properties observed when replacing a gem-dimethyl group or a carbonyl with an oxetane ring.[2][5][6]

Lipophilicity and Solubility Modulation

The oxetane ring is highly polar due to the exposed oxygen lone pairs resulting from the strained C–O–C bond angle (~90°). This polarity opposes the lipophilic nature of the carbon skeleton.[5]

Comparative Data: Gem-Dimethyl vs. Oxetane

-

LogP/LogD: Replacement of a gem-dimethyl group with an oxetane typically reduces LogP by 0.4 – 1.0 units .

-

Solubility: The exposed oxygen atom acts as a potent hydrogen bond acceptor (HBA), significantly increasing thermodynamic aqueous solubility compared to carbocyclic analogs.

| Property | gem-Dimethyl (–C(CH₃)₂–) | Oxetane (–C₃H₄O–) | Impact |

| LogP | High (Lipophilic) | Low (Polar) | ↓ 0.4–1.0 unit |

| H-Bond Acceptor | None | Strong | ↑ Solubility |

| Metabolic Liability | High (Benzylic/Allylic oxidation) | Low | ↑ Stability |

| Conformation | Flexible | Rigid/Puckered | Conformational Lock |

Basicity Modulation (pKa)

A critical application of the oxetane ring is the attenuation of amine basicity.[2][5][7][8] When an oxetane is positioned adjacent to a basic amine (e.g., piperidine, piperazine), the inductive electron-withdrawing effect (

Distance-Dependent pKa Reduction:

Strategic Value: Reducing the pKa of a basic center (e.g., from 9.0 to 6.5) often improves membrane permeability (higher fraction of neutral species at physiological pH) and reduces hERG channel inhibition, which is often driven by high basicity.

Part 2: Mechanistic Insight & Visualization

Bioisosteric Replacement Logic

The following diagram illustrates the decision matrix for deploying oxetanes to solve specific medicinal chemistry problems.

Figure 1: Decision logic for oxetane bioisosterism in lead optimization.

Part 3: Synthetic Accessibility

Accessing the 3,3-disubstituted oxetane core is non-trivial due to the ring strain (~106 kJ/mol). The primary synthetic hub is oxetan-3-one , a commercially available building block that allows for divergent synthesis.[1]

Core Synthetic Pathways

The synthesis generally proceeds via functionalization of oxetan-3-one.[1] The ring is surprisingly robust to basic conditions but sensitive to strong Lewis acids which can trigger ring opening.

Figure 2: Divergent synthesis of 3,3-disubstituted oxetanes from oxetan-3-one.

Protocol: Synthesis of 3-Amino-3-Cyanooxetanes (Strecker Reaction)

This protocol yields a versatile 3,3-disubstituted scaffold that can be hydrolyzed to amino acids or reduced to diamines.

Reagents:

-

Oxetan-3-one (1.0 eq)

-

Amine (

or -

Trimethylsilyl cyanide (TMSCN) (1.2 eq)

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Catalyst: Acetic acid (glacial, 10 mol%)

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen atmosphere, dissolve oxetan-3-one (1.0 mmol) and the amine (1.0 mmol) in anhydrous DCM (5 mL).

-

Activation: Add glacial acetic acid (0.1 mmol). Stir at room temperature for 15 minutes to allow imine/iminium formation. Note: Oxetan-3-one is less electrophilic than typical ketones; acid catalysis is crucial.

-

Addition: Cool the mixture to 0°C. Dropwise add TMSCN (1.2 mmol) via syringe.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (stain with KMnO4 or Ninhydrin).

-

Quench: Quench with saturated aqueous

. -

Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: The product (3-amino-3-cyanooxetane) is often stable enough for silica gel chromatography (elute with EtOAc/Hexanes).

Self-Validating Checkpoint:

-

NMR Verification: Look for the disappearance of the ketone signal (~200 ppm in

) and the appearance of the quaternary carbon at C3 (~50-60 ppm). The oxetane methylene protons (

Part 4: Case Studies in Drug Design

Rilzabrutinib (BTK Inhibitor)[2]

-

Challenge: Early prototypes suffered from hERG inhibition due to a basic amine.[6]

-

Oxetane Solution: An oxetane ring was introduced adjacent to the amine.[2][3][6][7][8]

-

Outcome: The pKa was lowered, reducing the cationic charge at physiological pH. This eliminated hERG liability while maintaining potency against Bruton's Tyrosine Kinase (BTK).

-

Reference: Carreira et al.[4][9][10] and Wurts et al. extensively validated this pKa modulation strategy [1, 2].

GDC-0349 (mTOR Inhibitor)

-

Challenge: High clearance and hERG toxicity (IC50 = 8.5 µM) driven by a basic tertiary amine (pKa 7.6).[6][8]

-

Outcome: pKa reduced to 5.0. hERG IC50 improved to >100 µM. Metabolic clearance was reduced 10-fold due to the steric protection of the nitrogen lone pair and removal of labile

-hydrogens [3].

References

-

Wuitschik, G., et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. [Link]

-

Burkhard, J. A., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. [Link]

-

Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[4][11] Chemical Reviews. [Link]

-

Stepan, A. F., et al. (2011). "Metabolism-Directed Design of Oxetane-Containing Arylsulfonamide Derivatives." Journal of Medicinal Chemistry. [Link]

Sources

- 1. research-collection.ethz.ch [research-collection.ethz.ch]

- 2. tandfonline.com [tandfonline.com]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. semanticscholar.org [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Functionalized Oxetanes

Introduction: The Rising Prominence of the Oxetane Motif

The oxetane ring, a four-membered cyclic ether, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry and drug development.[1][2] Its unique combination of properties—a strained yet metabolically stable core, a potent hydrogen bond acceptor, and its ability to act as a non-classical isostere for gem-dimethyl and carbonyl groups—offers a powerful tool to modulate the physicochemical properties of drug candidates.[3][4] The introduction of an oxetane moiety can enhance aqueous solubility, improve metabolic stability, and alter the lipophilicity and basicity of proximal functional groups, thereby addressing common challenges in drug design.[1][3]

As the synthesis of increasingly complex functionalized oxetanes becomes more routine, the need for robust and unambiguous analytical methods for their characterization is paramount.[5][6][7] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the structural elucidation of this important class of molecules. Drawing upon field-proven insights, this guide explains the causality behind spectral features and provides self-validating protocols to ensure technical accuracy and trustworthiness in your analytical workflows.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For functionalized oxetanes, ¹H NMR provides a wealth of information regarding the substitution pattern and stereochemistry of the four-membered ring.

Characteristic Chemical Shifts and Coupling Constants

The strained nature of the oxetane ring significantly influences the chemical shifts of its protons. The protons on the carbons adjacent to the oxygen atom (C2 and C4) are deshielded and typically resonate further downfield compared to those in larger cyclic ethers like tetrahydrofuran.

| Proton Type | Typical Chemical Shift (δ, ppm) | Typical Coupling Constants (J, Hz) |

| Oxetane Ring Protons (α to O) | 4.2 - 5.0 | Jgem = 5-7 Hz, Jvic = 6-9 Hz |

| Oxetane Ring Protons (β to O) | 2.5 - 3.0 | Jgem = 10-12 Hz, Jvic = 6-9 Hz |

| Protons on C3 Substituents | Variable (dependent on substituent) | - |

Data compiled from various sources, including[2][8][9].

The coupling patterns between the oxetane ring protons are particularly informative. The geminal coupling constant between the two protons on the C3 carbon is typically larger than that of the protons on the C2 and C4 carbons. Vicinal coupling between protons on adjacent carbons provides information about the dihedral angle and, consequently, the conformation of the oxetane ring.

Expert Insight: The puckered nature of the oxetane ring can lead to non-equivalent axial and equatorial protons, resulting in more complex splitting patterns. Careful analysis of these patterns, often with the aid of 2D NMR techniques like COSY, is crucial for unambiguous assignment.

Interpreting the ¹H NMR Spectrum of a Functionalized Oxetane: A Case Study

Consider the ¹H NMR spectrum of 3-phenoxymethyloxetan-3-ylamine.[8] The spectrum shows characteristic signals for the oxetane ring protons, which appear as two distinct doublets at approximately 4.50 and 4.70 ppm. The protons of the CH₂OAr group resonate as a singlet around 4.20 ppm. The aromatic protons of the phenoxy group appear as a multiplet in the range of 6.80-7.40 ppm. The broad peak at 3.42 ppm corresponds to the -NH₂ group.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets where each unique carbon atom gives a distinct signal.

Characteristic Chemical Shifts

Similar to ¹H NMR, the chemical shifts of the carbon atoms in the oxetane ring are influenced by the ring strain and the electronegativity of the oxygen atom.

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Oxetane Ring Carbons (α to O) | 65 - 80 |

| Oxetane Ring Carbon (β to O) | 20 - 40 |

| Carbon of C3 Substituent | Variable (dependent on substituent) |

Data compiled from various sources, including[2][4].

The carbons α to the oxygen (C2 and C4) are significantly deshielded and appear at a much lower field compared to the β carbon (C3). The chemical shift of the C3 carbon is highly dependent on the nature of the substituent attached to it.

Expert Insight: DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups, which can be particularly useful when assigning the signals of complex substituents.

Mass Spectrometry: Determining Molecular Weight and Fragmentation Pathways

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing its mass-to-charge ratio (m/z) and that of its fragments.

Ionization and Fragmentation of Oxetanes

Electron Impact (EI) ionization is a common technique used for the analysis of small molecules like functionalized oxetanes. Upon ionization, the resulting molecular ion (M⁺) is often unstable and undergoes fragmentation. The fragmentation patterns of oxetanes are primarily dictated by the strained four-membered ring and the presence of the oxygen atom.

Common fragmentation pathways for functionalized oxetanes include:

-

α-Cleavage: Cleavage of the bond adjacent to the oxygen atom is a highly favored process, leading to the formation of a stable oxonium ion.[1][10][11][12][13]

-

Ring Opening: The strained oxetane ring can open to form a linear radical cation, which can then undergo further fragmentation.[10]

-

Loss of Small Neutral Molecules: Depending on the substituents, the loss of small molecules like water (for alcohols) or formaldehyde is often observed.

Visualizing Fragmentation: A Key to Structural Elucidation

The following diagram illustrates a common fragmentation pathway for a 3-substituted oxetane.

Caption: Common fragmentation pathways for a 3-substituted oxetane in EI-MS.

Expert Insight: The relative abundance of the fragment ions can provide valuable information about the stability of the ions and the lability of certain bonds. High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of the molecular ion and its fragments, which is essential for confirming the molecular formula.

Infrared Spectroscopy: Probing Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Absorption Bands of Functionalized Oxetanes

The IR spectrum of a functionalized oxetane will exhibit characteristic absorption bands for both the oxetane ring and its substituents.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (oxetane ring) | 2850 - 3000 | Medium-Strong |

| C-O-C stretch (ring) | 950 - 1050 | Strong |

| Ring Puckering | ~50 - 150 | Weak |

Data compiled from various sources, including[14][15][16][17][18].

The most characteristic absorption for the oxetane ring is the strong C-O-C stretching vibration. The exact position of this band can be influenced by the substitution pattern. The low-frequency ring puckering vibration is also a unique feature of the oxetane ring, although it may be difficult to observe with standard IR spectrometers.[15][16]

In addition to the ring vibrations, the IR spectrum will show absorptions corresponding to the functional groups attached to the oxetane core. For example, a hydroxyl group will show a broad O-H stretching band around 3200-3600 cm⁻¹, while a carbonyl group will exhibit a strong C=O stretching band in the region of 1650-1750 cm⁻¹.

Experimental Protocols: A Self-Validating System

The reliability of spectroscopic data is intrinsically linked to the rigor of the experimental procedure. The following protocols are designed to be self-validating, ensuring high-quality and reproducible data.

NMR Spectroscopy: Sample Preparation and Data Acquisition

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified functionalized oxetane in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with key analyte resonances.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Filter the solution into a clean, dry 5 mm NMR tube.

-

-

Data Acquisition Workflow:

Caption: Workflow for NMR data acquisition and analysis.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-5 seconds to ensure full relaxation of the protons.

-

Acquisition Time (aq): 2-4 seconds for good resolution.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2-5 seconds.

-

Mass Spectrometry: Sample Preparation and Analysis

-

Sample Preparation (for EI-MS):

-

Dissolve a small amount (approx. 1 mg/mL) of the purified oxetane derivative in a volatile organic solvent (e.g., methanol, dichloromethane).

-

Ensure the sample is free of non-volatile salts or buffers, as these can interfere with ionization and contaminate the instrument.[4]

-

-

Data Acquisition Workflow:

Caption: Workflow for Mass Spectrometry analysis.

IR Spectroscopy: ATR-FTIR Measurement

-

Sample Preparation:

-

For liquid samples, place a single drop directly onto the ATR crystal.

-

For solid samples, place a small amount of the powder or crystalline material onto the ATR crystal and apply gentle pressure with the built-in press to ensure good contact.

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place the sample on the crystal and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Conclusion

The spectroscopic techniques of NMR, MS, and IR provide a powerful and complementary suite of tools for the comprehensive characterization of functionalized oxetanes. A thorough understanding of the principles behind each technique, coupled with the application of rigorous experimental protocols, is essential for obtaining high-quality, reliable data. This guide has provided a framework for interpreting the spectroscopic data of this important class of molecules, empowering researchers to confidently elucidate their structures and advance their drug discovery and development programs.

References

-

One-photon VUV-MATI and two-photon IR+VUV-MATI spectroscopic determination of oxetane cation ring-puckering vibrations and conformation. PubMed. [Link]

- Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. [No source found]

-

The high resolution FTIR-spectrum of oxetane. ResearchGate. [Link]

-

Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. PMC. [Link]

-

One-photon VUV-MATI and two-photon IR+VUV-MATI spectroscopic determination of oxetane cation. AIP Publishing. [Link]

-

SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals. [Link]

-

Oxetane Synthesis via Alcohol C–H Functionalization. PMC. [Link]

-

Chemical Space Exploration of Oxetanes. MDPI. [Link]

-

MS, IR and NMR Data of Epoxides 16 and Oxetane 17. ResearchGate. [Link]

-

12.3 Mass Spectrometry of Some Common Functional Groups. OpenStax. [Link]

-

Oxetanes in Drug Discovery: Structural and Synthetic Insights. ACS Publications. [Link]

-

1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1). ResearchGate. [Link]

- Synthesis and Characterization of Energetic Oxetane Derivatives and Nitrogen-rich Energetic M

-

Compound 529332: Oxetane, 3-methyl-3-phenoxymethyl. Data.gov. [Link]

-

Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space. RSC Publishing. [Link]

-

Mass Spectrometry of Alcohols. Chemistry Steps. [Link]

- Mass Spectrometry: Fragment

- Coupling constants for 1H and 13C NMR. [No source found]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

1 H, 13 C, and 31 P NMR chemical shifts δ [ppm] and coupling constants... ResearchGate. [Link]

- Oxetanes and Oxetan-3-ones. [No source found]

- VIBRATIONAL SPECTROSCOPY IR AND RAMAN. [No source found]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

- Synthesis of 3-hydroxyoxetane.

- Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Deriv

- Preparation method of 3-hydroxy oxetane compound.

-

IR spectroscopy for vibrational modes. Diva-portal.org. [Link]

- Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [No source found]

-

Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. Yadda. [Link]

-

Synthesis and Characterization of Novel Wholly Aromatic Copolyesters Based on 4′-Hydroxybiphenyl-3-Carboxylic and 3-Hydroxybenzoic Acids. MDPI. [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of diversely functionalised 2,2-disubstituted oxetanes: fragment motifs in new chemical space - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC05740J [pubs.rsc.org]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. connectjournals.com [connectjournals.com]

- 9. researchgate.net [researchgate.net]

- 10. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 12.3 Mass Spectrometry of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 12. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. One-photon VUV-MATI and two-photon IR+VUV-MATI spectroscopic determination of oxetane cation ring-puckering vibrations and conformation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pubs.aip.org [pubs.aip.org]

- 17. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 18. diva-portal.org [diva-portal.org]

Stability of the oxetane ring under different chemical conditions

An In-depth Technical Guide to the Stability of the Oxetane Ring Under Diverse Chemical Conditions

Authored by: Gemini, Senior Application Scientist

Abstract

The oxetane ring, a four-membered cyclic ether, has become an increasingly vital structural motif in modern drug discovery.[1][2][3] Valued for its ability to modulate key physicochemical properties such as polarity, lipophilicity, and metabolic stability, its incorporation can lead to significant improvements in aqueous solubility and pharmacokinetic profiles.[1] This guide offers a comprehensive technical overview of the oxetane ring's stability across a spectrum of chemical environments. We will delve into the nuanced interplay of ring strain, substitution patterns, and reaction conditions that dictate its reactivity. This document is intended for researchers, medicinal chemists, and drug development professionals, providing field-proven insights and detailed protocols to enable the strategic and successful application of this versatile scaffold.

The Oxetane Motif: A Balance of Stability and Reactivity

The utility of the oxetane ring in medicinal chemistry stems from a fascinating dichotomy: it is stable enough to serve as a reliable structural component, yet reactive enough to be a versatile synthetic intermediate.[4][5][6] This behavior is governed by its inherent ring strain, which at approximately 25.5 kcal/mol (107 kJ/mol), is comparable to that of highly reactive epoxides (27.3 kcal/mol) and significantly greater than that of the more inert tetrahydrofuran (5.6 kcal/mol).[7][8][9]

This moderate ring strain makes the oxetane susceptible to cleavage under specific conditions, primarily acidic, while remaining remarkably robust under others, notably basic conditions.[9] A critical determinant of the ring's resilience is its substitution pattern.

The Cardinal Rule: Substitution Dictates Stability

The most profound influence on oxetane stability is the substitution on the ring. 3,3-disubstituted oxetanes are markedly more stable than other isomers.[9][10] This enhanced stability is attributed to steric hindrance; the substituents physically block the trajectory of an incoming nucleophile's approach to the C-O antibonding orbital, thus impeding ring-opening reactions.[10] Conversely, the presence of electron-donating groups at the C2 position can render the ring more unstable.[10]

Caption: Mechanism of acid-catalyzed nucleophilic ring-opening of oxetane.

Stability Under Basic Conditions

In stark contrast to their reactivity in acid, oxetanes demonstrate significant stability in the presence of bases. [9]Ring-opening under basic or alkaline conditions is generally very slow or does not occur at all. [9][11]This characteristic distinguishes them sharply from epoxides, which are readily opened by strong nucleophiles even without acid catalysis. [9]This robustness allows for the use of a wide range of base-mediated reactions in syntheses involving oxetane-containing molecules without compromising the ring's integrity. [11][12]

Stability Profile: Reductive and Oxidative Environments

The behavior of the oxetane ring under reductive and oxidative conditions is more nuanced and highly dependent on the specific reagents employed. [9]

Reductive Conditions

Difficulties can arise when using powerful hydride reagents. Concurrent reduction of the oxetane ring is a known side reaction. [1]* Aluminum and Boron Hydride Reagents: Initial attempts using LiAlH₄ at temperatures above 0°C can lead to the decomposition of oxetane derivatives. [12]Successful reductions of neighboring functionalities often require carefully controlled low temperatures, typically between -30°C and -10°C. [1][12]Sodium borohydride (NaBH₄), being a milder agent, can sometimes be employed at 0°C as a safer alternative. [1]* Catalytic Hydrogenation: Hydrogenation conditions may require optimization to suppress ring-opening, but the ring is generally found to be stable under many standard H₂/Pd protocols. [1][12]

Oxidative Conditions

The oxetane ring is generally considered robust towards many oxidizing agents, and oxidation reactions on other parts of the molecule can often proceed without issue. [1][11]* Peroxide Formation: While there is limited quantitative data, it is prudent to consider that, like other ethers such as THF, oxetanes could potentially form explosive peroxides when exposed to air and light over time. [9]* Forced Degradation Studies: In pharmaceutical stability testing, hydrogen peroxide (e.g., 0.1% to 3.0% H₂O₂) is often used to assess oxidative lability. [9]* Metabolic Oxidation: In biological systems, oxidation of the oxetane ring can be a metabolic pathway, catalyzed by cytochrome P450 enzymes. [13]

Thermal and Metabolic Stability

-

Thermal Stability: High temperatures can compromise the integrity of the oxetane ring, promoting decomposition or ring-opening reactions. [9][10]The thermal stability is dependent on the substitution pattern, with decomposition temperatures for some derivatives observed in the range of 160-185°C. [14]* Metabolic Stability: The introduction of an oxetane is a common strategy in medicinal chemistry to block metabolically labile sites, often replacing a gem-dimethyl group to improve metabolic stability and reduce lipophilicity. [3][8]While generally stable, the ring can be a site of metabolism itself, with microsomal epoxide hydrolase (mEH) identified as a key enzyme in the ring-opening of some oxetane-containing drug candidates. [1]

Comparative Stability Summary

The following table summarizes the general stability of the oxetane ring under various conditions, providing a comparative context with other common cyclic ethers.

| Condition/Reagent | Epoxide (Oxirane) | Oxetane | Tetrahydrofuran (THF) |

| Ring Strain | High (~27 kcal/mol) | Moderate (~25 kcal/mol) | Low (~5.6 kcal/mol) |

| Strong Acid (e.g., HCl) | Highly Reactive | Susceptible, Condition Dependent | Generally Stable |

| Strong Base (e.g., NaOH) | Highly Reactive | Generally Stable | Highly Stable |

| Strong Nucleophiles | Highly Reactive | Reactive (often Lewis Acid needed) | Generally Inert |

| LiAlH₄ (Strong Reductant) | Reactive (Ring-Opening) | Reactive (Ring-Opening possible) | Generally Stable |

| General Oxidants | Generally Stable | Generally Stable | Can Form Peroxides |

Experimental Protocols for Stability Assessment

The following protocols provide a framework for assessing the stability of an oxetane-containing compound of interest (COI) under representative chemical conditions.

Protocol 1: Stability to Acidic Conditions (1M HCl)

-

Preparation: Prepare a 1 mg/mL stock solution of the COI in a suitable solvent (e.g., Acetonitrile or DMSO).

-

Reaction Setup: In a clean vial, add 50 µL of the COI stock solution to 950 µL of 1M aqueous HCl. This creates a final COI concentration of 50 µg/mL.

-

Incubation: Tightly cap the vial and place it in a heating block or water bath set to a relevant temperature (e.g., 37°C or 50°C).

-

Time Points: At specified time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw a 100 µL aliquot.

-

Quenching: Immediately quench the reaction by adding the aliquot to 100 µL of 1M aqueous NaOH to neutralize the acid.

-

Analysis: Analyze the quenched samples by HPLC-UV or LC-MS to quantify the remaining percentage of the parent COI and identify any degradation products.

Caption: Experimental workflow for assessing oxetane stability in acidic media.

Protocol 2: Stability to Basic Conditions (1M NaOH)

-

Preparation: Prepare a 1 mg/mL stock solution of the COI as described in Protocol 1.

-

Reaction Setup: In a clean vial, add 50 µL of the COI stock solution to 950 µL of 1M aqueous NaOH.

-

Incubation: Incubate the vial at the desired temperature (e.g., 37°C or 50°C).

-

Time Points: At specified time points (e.g., 0, 24, 48 hours), withdraw a 100 µL aliquot.

-

Quenching: Quench the reaction by adding the aliquot to 100 µL of 1M aqueous HCl.

-

Analysis: Analyze the samples by HPLC-UV or LC-MS as described previously.

Protocol 3: Stability to a Strong Reducing Agent (LiAlH₄)

Note: This reaction must be performed under anhydrous conditions by trained personnel.

-

Setup: In an oven-dried, nitrogen-flushed flask equipped with a magnetic stir bar, dissolve the COI (e.g., 0.1 mmol) in anhydrous THF (2 mL).

-

Cooling: Cool the solution to the desired temperature (start at -30°C) in a suitable cooling bath.

-

Reagent Addition: Slowly add a solution of LiAlH₄ in THF (e.g., 1.1 equivalents) dropwise.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 15 minutes). Check for the consumption of starting material and the formation of both the desired product and any ring-opened byproducts.

-

Quenching: Once the reaction is complete (or after a set time), cautiously quench the reaction at low temperature by the sequential slow addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

-

Workup and Analysis: Allow the mixture to warm to room temperature, filter through celite, and concentrate the filtrate. Analyze the crude product by ¹H NMR and LC-MS to determine the ratio of the desired product to any ring-opened species.

Conclusion

The stability of the oxetane ring is a nuanced and multifaceted topic, pivotal to its successful application in drug design and synthesis. [9]While its inherent ring strain predisposes it to ring-opening reactions, this reactivity is not a universal liability. [10]The ring is notably stable under basic and many oxidative conditions. [9][11]Its susceptibility to cleavage under acidic, reductive, and thermal stress is highly dependent on the substitution pattern—with 3,3-disubstituted systems offering the greatest robustness—and the specific reaction conditions. [1][9][10]A thorough understanding of these principles allows chemists to harness the beneficial properties of the oxetane motif while mitigating potential instability, thereby solidifying its role as an invaluable tool in the modern medicinal chemistry toolbox. [11]

References

- Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: A New Generation of Chemical Scaffolds.

-

Wipf, P., & Goundry, W. R. (2015). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11775–11832. [Link]

-

Krawczyk, S. H., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry, 21, 1324–1373. [Link]

-

Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Journal of Medicinal Chemistry. [Link]

-

Mykhailiuk, P. K. (2021). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Medicinal Chemistry. [Link]

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PDF from ResearchGate. [Link]

-

Huang, G., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 261, 115802. [Link]

-

ResearchGate. (2025). Applications of oxetanes in drug discovery and medicinal chemistry. ResearchGate Publication. [Link]

-

ACS Publications. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

-

ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv Preprint. [Link]

-

Huestis, M. P., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

-

ACS Publications. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

-

National Institutes of Health. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central. [Link]

-

Taylor & Francis Online. (2018). Ring-opening reactions of oxetanes: A review of methodology development and synthetic applications. Synthetic Communications, 48(12), 1397-1421. [Link]

-

Digital Depository of Documents of the UAB. (2023). Regioselective Ring-Opening of Oxetanes Catalyzed by Lewis Superacid Al(C6F5)3. Universitat Autònoma de Barcelona. [Link]

-

ResearchGate. (n.d.). Nucleophilic ring opening of vinyl oxetanes. Scientific Diagram. [Link]

-

RSC Publishing. (2015). Catalytic asymmetric nucleophilic openings of 3-substituted oxetanes. Chemical Communications. [Link]

-

The Dong Group. (n.d.). Oxetane Presentation. University of California, Irvine. [Link]

-

ChemRxiv. (2024). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv Preprint. [Link]

-

RSC Publishing. (2023). Synthesis of oxetane and azetidine ethers as ester bioisosteres. Organic & Biomolecular Chemistry. [Link]

-

Thieme. (n.d.). Oxetanes and Oxetan-3-ones. Science of Synthesis. [Link]

-

RadTech. (2006). Creation of New Organic Reactions of Oxetanes and Their Application to the Synthesis of Photo-curable Polymers and Oligomers. RadTech Technical Proceedings. [Link]

-

RSC Publishing. (2022). 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. Materials Advances. [Link]